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molecular formula C6H6F2N2O B062712 2-Ethoxy-4,6-difluoropyrimidine CAS No. 166524-65-8

2-Ethoxy-4,6-difluoropyrimidine

Cat. No. B062712
M. Wt: 160.12 g/mol
InChI Key: SGVUAJWRAOSPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05488109

Procedure details

A mixture of 100 g of 94 percent purity (0.59 mol) 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water was prepared and cooled to 10° C. To this was added 68 g (0.67 mol) of triethylamine and then 34 g (0.68 mol) of hydrazine hydrate, slowly with stirring and cooling (at 5° to 10° C.). When all of the hydrazine had been added, the mixture was stirred another 15 min with cooling and was then allowed to warm. After a total of 1 hour, the solids that formed were recovered by vacuum filtration and were washed twice with 100 mL portions of water and then with 50 mL of ethanol. The title compound, which was obtained as a white solid melting at 141°-143° C., amounted to 79.7 g (80 percent of theory).
Quantity
0.59 mol
Type
reactant
Reaction Step One
Name
Quantity
107 g
Type
solvent
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[N:9]=[C:8]([F:10])[CH:7]=[C:6](F)[N:5]=1)[CH3:2].C(N(CC)CC)C.O.[NH2:20][NH2:21].NN>O.C(#N)C>[CH2:1]([O:3][C:4]1[N:9]=[C:8]([F:10])[CH:7]=[C:6]([NH:20][NH2:21])[N:5]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.59 mol
Type
reactant
Smiles
C(C)OC1=NC(=CC(=N1)F)F
Name
Quantity
107 g
Type
solvent
Smiles
O
Name
Quantity
275 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
68 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
34 g
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred another 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooling (at 5° to 10° C.)
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
to warm
CUSTOM
Type
CUSTOM
Details
After a total of 1 hour, the solids that formed
Duration
1 h
FILTRATION
Type
FILTRATION
Details
were recovered by vacuum filtration
WASH
Type
WASH
Details
were washed twice with 100 mL portions of water

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC1=NC(=CC(=N1)F)NN
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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